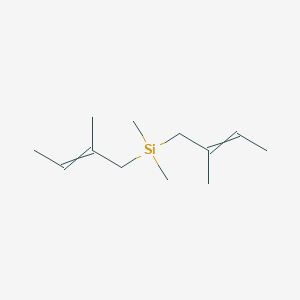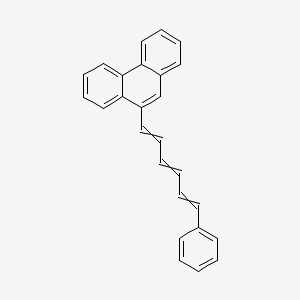
9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene: is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a phenylhexa-1,3,5-trienyl group attached to the 9th position of the phenanthrene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene typically involves the coupling of phenanthrene derivatives with phenylhexa-1,3,5-triene. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a phenanthrene boronic acid with a phenylhexa-1,3,5-trienyl halide under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of phenanthrenequinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the triene system.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Bromine, nitric acid
Major Products:
Oxidation: Phenanthrenequinone derivatives
Reduction: Saturated phenanthrene derivatives
Substitution: Brominated or nitrated phenanthrene derivatives
科学的研究の応用
Chemistry: In chemistry, 9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology: The compound’s interactions with biological molecules are of interest for studying the effects of polycyclic aromatic hydrocarbons on living organisms. It can be used in research related to DNA intercalation and the study of carcinogenicity.
Medicine: While not widely used in medicine, derivatives of phenanthrene have been studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: In industry, the compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system, which allows for efficient electron transport.
作用機序
The mechanism of action of 9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to mutations. Additionally, its polycyclic aromatic structure allows it to interact with various enzymes and receptors, influencing cellular pathways and biochemical processes.
類似化合物との比較
Phenanthrene: A parent compound with a simpler structure, lacking the phenylhexa-1,3,5-trienyl group.
1,6-Diphenyl-1,3,5-hexatriene: A related compound with a similar triene system but without the phenanthrene core.
Anthracene: Another polycyclic aromatic hydrocarbon with a structure similar to phenanthrene but with a different arrangement of rings.
Uniqueness: 9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene is unique due to the combination of the phenanthrene core and the phenylhexa-1,3,5-trienyl group. This structure imparts distinct electronic and photophysical properties, making it valuable for research in organic electronics and materials science.
特性
CAS番号 |
63296-81-1 |
|---|---|
分子式 |
C26H20 |
分子量 |
332.4 g/mol |
IUPAC名 |
9-(6-phenylhexa-1,3,5-trienyl)phenanthrene |
InChI |
InChI=1S/C26H20/c1(4-12-21-13-5-3-6-14-21)2-7-15-22-20-23-16-8-9-17-24(23)26-19-11-10-18-25(22)26/h1-20H |
InChIキー |
LNZVKNUSQCIKIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


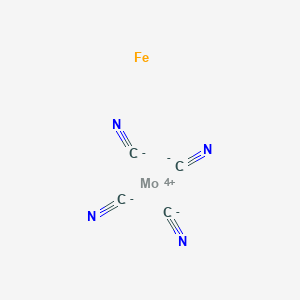

![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
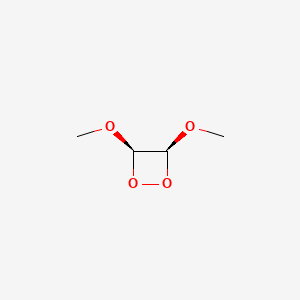

![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)
![4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine](/img/structure/B14508763.png)


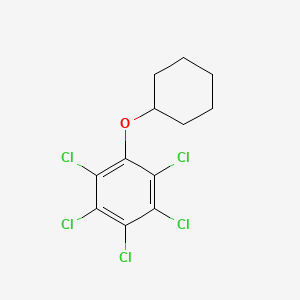
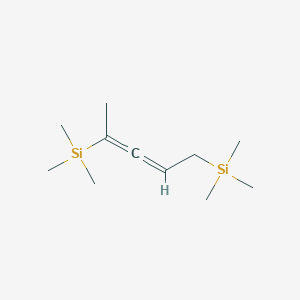
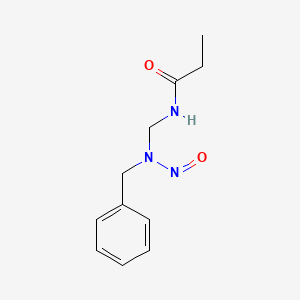
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
